molecular formula C16H12F3N3O B5650893 N-(3-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(3-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5650893
M. Wt: 319.28 g/mol
InChI Key: LQFOMQWSWSUWKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine involves several key steps, starting from commercially available precursors. A rapid synthetic method was established for a similar compound, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, through a three-step process including substitution with phenylamine, a nucleophilic substitution reaction, and a reduction reaction, which could offer insights into the synthesis of this compound (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including this compound, has been extensively studied using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods. These studies confirm the expected structure and provide detailed insights into the molecular geometry and electronic structure, essential for understanding the compound's reactivity and properties (Wu et al., 2022).

Chemical Reactions and Properties

Quinazoline derivatives, including the subject compound, exhibit a range of chemical behaviors due to their structural features. For instance, the presence of methoxy and trifluoromethyl groups could influence the compound's reactivity in electrophilic and nucleophilic substitution reactions. The literature on closely related compounds, such as the synthesis and reactivity of 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, provides insights into potential chemical reactions and properties of this compound (Alagarsamy et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various contexts. These properties can be inferred from detailed structural analyses and studies on similar compounds. For example, the synthesis, crystal and molecular structure analysis of related quinazoline derivatives offers valuable data that can be used to predict the physical properties of this compound (Wu et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are integral to understanding the chemical behavior of this compound. These properties can be deduced from the compound's molecular structure, functional groups, and electronic configuration, supported by computational studies and experimental data from similar quinazoline compounds (Sarkar et al., 2021).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c1-23-11-6-4-5-10(9-11)20-14-12-7-2-3-8-13(12)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFOMQWSWSUWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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